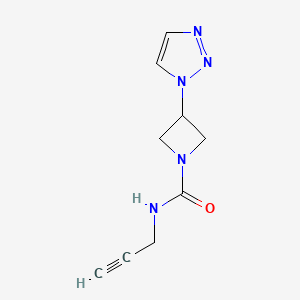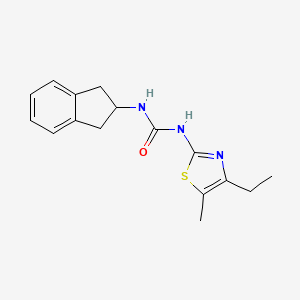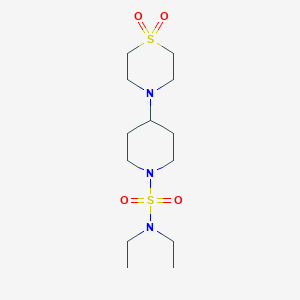
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a triazole ring, an azetidine ring, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The general reaction conditions include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce production costs. The use of automated reactors and in-line monitoring systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability and biocompatibility.
Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving triazole and azetidine derivatives.
Mecanismo De Acción
The mechanism of action of N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to biological targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions collectively contribute to the compound’s biological activity .
Comparación Con Compuestos Similares
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds share the azetidine ring and are studied for their potential therapeutic applications.
Carboxamide Derivatives: These compounds share the carboxamide group and are known for their stability and ability to form hydrogen bonds.
Propiedades
IUPAC Name |
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-3-10-9(15)13-6-8(7-13)14-5-4-11-12-14/h1,4-5,8H,3,6-7H2,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSVHQSSZIANDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate](/img/structure/B6969037.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)


![3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6969071.png)
![1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide](/img/structure/B6969075.png)
![3-[[2-(5-ethylfuran-2-yl)piperidin-1-yl]methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6969079.png)
![1-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-3-[1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]urea](/img/structure/B6969086.png)
![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile](/img/structure/B6969107.png)




![N-[2-[5-[2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B6969140.png)
